molecular formula C25H30N4O3S B2874353 2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 950414-65-0

2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B2874353
CAS No.: 950414-65-0
M. Wt: 466.6
InChI Key: ROCZELTXIYECCX-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine . It has been studied for its potential use in the treatment of malaria and neurodegenerative diseases .


Synthesis Analysis

The compound was synthesized using a Petasis reaction . The development of the synthesized compounds was justified through the study of H1 NMR, C13 NMR, and mass spectra .


Molecular Structure Analysis

The molecular structure of the compound was validated by single crystal X-ray diffraction analysis . The molecular results revealed that the compound has promising neuroprotective and anti-inflammatory properties .


Chemical Reactions Analysis

The compound was evaluated for its in vitro antiplasmodial assessment against the W2 strain (chloroquine-resistant) of Plasmodium falciparum . It was also evaluated for in vitro cytotoxicity against two cancer cell lines, human lung (A549) and cervical (HeLa) cells .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound predict drug-like properties with a very low toxic effect . The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .

Scientific Research Applications

Synthesis and Biological Activity This compound belongs to a class of chemicals that are synthesized for their potential biological activities. For instance, Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, showcasing their potential as anti-inflammatory and analgesic agents. These compounds, including derivatives similar to the mentioned chemical structure, exhibit significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their potential utility in treating conditions associated with inflammation and pain (Abu‐Hashem et al., 2020).

Antimicrobial Properties Another area of application is the development of antimicrobial agents. Yurttaş, Özkay, Duran, Turan-Zitouni, Özdemir, Cantürk, Küçükoğlu, and Kaplancıklı (2016) explored dithiocarbamate derivatives bearing thiazole/benzothiazole rings for their antimicrobial activities. Such compounds, including those structurally related to the query chemical, showed high antimicrobial activity, indicating their potential as novel antimicrobial agents (Yurttaş et al., 2016).

Anticonvulsant Drug Development The compound has also been reported as a promising new anticonvulsant drug candidate, known as “Epimidin.” Severina, Gubar, Bezruk, Materiienko, Ivanauskas, Bunyatyan, Kovalenko, Scupa, and Georgiyants (2021) developed and validated an HPLC method for determining related substances in Epimidin, highlighting its potential in treating convulsive disorders. This work underscores the importance of rigorous analytical methods in the development of new pharmaceuticals (Severina et al., 2021).

Receptor Ligand Development for PET Imaging Compounds with structural similarities to the chemical have been evaluated for their potential as positron emission tomography (PET) radiotracers, such as in the work by Hume, Ashworth, Opacka‐Juffry, Ahier, Lammertsma, Pike, Cliffe, Fletcher, and White (1994). They explored the use of WAY-100635, a compound with a piperazinyl group similar to the query compound, as a radioligand for 5-HT1A receptors in rat brain for PET imaging. Their findings suggest the potential of such compounds in clinical and pharmacological investigations using PET (Hume et al., 1994).

Mechanism of Action

The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .

Properties

IUPAC Name

5-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S/c1-32-18-9-7-17(8-10-18)28-13-15-29(16-14-28)22(30)12-11-21-26-24(31)23-19-5-3-2-4-6-20(19)33-25(23)27-21/h7-10H,2-6,11-16H2,1H3,(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCZELTXIYECCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=NC4=C(C5=C(S4)CCCCC5)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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